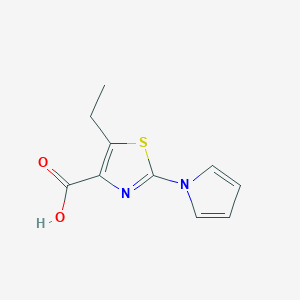

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Description

5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1623083-99-7) is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrrole group and at the 5-position with an ethyl chain. Its molecular formula is C10H10N2O2S, with a molecular weight of 222 Da. Key physicochemical properties include a LogP of 3.41, indicative of moderate lipophilicity, a polar surface area of 55 Ų, and one hydrogen bond donor and three acceptors . The compound is supplied by Princeton Biomolecular Research at 90% purity, with packaging options ranging from 1 mg to 100 mg .

Properties

IUPAC Name |

5-ethyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)11-10(15-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJZDRJRIYWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thioamide and pyrrole in the presence of a base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has shown promise in the development of pharmaceuticals. Its structure allows it to act as a scaffold for synthesizing novel compounds with potential therapeutic effects.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : Some thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, thus highlighting the potential of this compound in cancer therapy.

Agricultural Applications

The compound may also play a role in agriculture, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential use in developing agrochemicals.

Research Findings

- Pesticidal Activity : Preliminary studies have indicated that thiazole derivatives can act as effective pesticides against specific pests and pathogens affecting crops. This could lead to the development of safer and more effective agricultural chemicals.

Materials Science

In materials science, the unique properties of this compound can be exploited in the synthesis of polymers and nanomaterials.

Potential Uses

- Polymer Synthesis : The compound can be used as a monomer or additive in polymer formulations to enhance properties like thermal stability and mechanical strength.

- Nanocomposites : Incorporating this compound into nanomaterials could lead to advancements in electronics and photonics due to its electronic properties.

Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Significant activity against bacteria and cancer cells |

| Agriculture | Pesticides and herbicides | Effective against crop pests and pathogens |

| Materials Science | Polymer additives, nanocomposites | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-4-carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The ethyl-substituted compound (LogP 3.41) is less lipophilic than bulkier analogs like the 2-phenylethyl derivative (C16H14N2O2S), which likely has a higher LogP due to its aromatic group .

Hydrogen Bonding and Solubility: All analogs share one hydrogen bond donor (carboxylic acid group) and three acceptors, suggesting similar solubility profiles in polar solvents. However, aryl-substituted derivatives (e.g., 4-chlorophenyl) may exhibit reduced aqueous solubility compared to alkyl-substituted variants .

Bioactivity Data: No direct pharmacological data for the target compound or its analogs are provided in the evidence.

Discussion of Substituent Impact

- Alkyl vs. Aryl Substituents : Alkyl chains (ethyl, propyl) enhance flexibility and may improve membrane permeability, while aryl groups (e.g., 4-chlorophenyl) introduce steric bulk and electronic effects that could modulate target binding .

Biological Activity

5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1623083-99-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The molecular formula of this compound is C10H10N2O2S, with a molecular weight of approximately 222.27 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2S |

| Molecular Weight | 222.27 g/mol |

| CAS Number | 1623083-99-7 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potent anti-proliferative effects against various cancer cell lines, including B-cell lymphoma and solid tumors. A notable case study demonstrated that a thiazole derivative caused cell cycle arrest at the G0/G1 phase in cancer cells without affecting normal human cells .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. The structure of this compound suggests it may possess similar properties. Compounds in this class have demonstrated activity against Gram-positive bacteria and fungi, making them candidates for further exploration as antimicrobial agents .

The biological activity of thiazole derivatives often involves interactions with cellular targets that regulate cell proliferation and apoptosis. The specific mechanism for this compound remains to be fully elucidated; however, structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence its biological efficacy .

Study on Anticancer Activity

A study published in Molecules highlighted the anticancer effects of related thiazole compounds. These compounds were tested against various tumor cell lines and showed selective inhibition of cancer cell growth while sparing normal cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Antimicrobial Screening

Research evaluating the antimicrobial properties of thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against resistant strains of bacteria. This finding positions these compounds as promising candidates for developing new antimicrobial therapies .

Q & A

Q. What are effective synthetic routes for 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA under reflux, followed by hydrolysis (e.g., basic hydrolysis using NaOH) to yield the carboxylic acid derivative . For thiazole-pyrrole systems, coupling reactions using Pd(PPh₃)₄ catalysts in degassed DMF/H₂O with aryl boronic acids can introduce substituents at specific positions .

Q. How can the purity of this compound be optimized during synthesis?

- Methodological Answer : Purification methods include recrystallization from ethanol or DMF-EtOH (1:1) mixtures . Monitoring reaction progress via TLC (e.g., using glacial acetic acid as a solvent) ensures intermediate formation before quenching with ice-cold water and basifying with sodium bicarbonate . Column chromatography with CH₂Cl₂/ethyl acetate gradients may resolve complex mixtures .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl groups at C5, pyrrole at C2).

- IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .

- XRD crystallography for absolute configuration determination, as demonstrated for structurally related thiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Derivatization : Replace the ethyl group (C5) with trifluoromethyl or aryl groups via Suzuki-Miyaura cross-coupling (Pd catalysis) to assess electronic effects .

- Functionalization : Introduce bioisosteres (e.g., thiadiazole instead of thiazole) using 2,5-dimethoxytetrahydrofuran in acetic acid to modify ring systems .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays with IC₅₀ calculations, referencing pyrazole-thiazole hybrids .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Computational Modeling : Compare experimental XRD data (e.g., bond lengths, dihedral angles) with DFT-optimized structures (B3LYP/6-311++G** basis set) to validate geometry .

- Dynamic NMR : Resolve tautomeric ambiguities (e.g., pyrrole vs. pyrrolidine conformers) by variable-temperature studies in DMSO-d₆ .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use tert-butyl peroxide in THF to enhance azide-alkyne cycloaddition efficiency .

- Solvent Screening : Replace DMF with acetonitrile for Pd-catalyzed couplings to reduce side reactions .

- Stepwise Monitoring : Use LC-MS to isolate intermediates (e.g., ethyl ester precursors) before hydrolysis .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Advanced questions emphasize mechanistic analysis and methodological troubleshooting.

- References are curated from peer-reviewed journals (e.g., Research on Chemical Intermediates, Bioorganic Chemistry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.